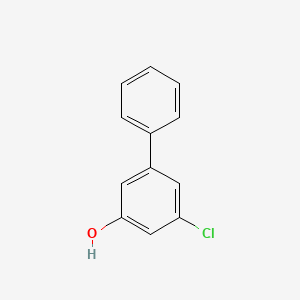

3-Chloro-5-phenylphenol

Descripción general

Descripción

3-Chloro-5-phenylphenol is an organic compound that has been studied for its potential applications in various fields of research and industry. It is also known as Phenol, m-chloro-; m-Chlorophenol; 3-Chlorophenol; 3-Hydroxychlorobenzene; meta-Chlorophenol; m-Chlorophenic acid .

Synthesis Analysis

The synthesis of phenols like 3-Chloro-5-phenylphenol involves several methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-phenylphenol can be analyzed using various spectroscopic techniques. The IR spectrum of phenolic compounds like this one typically shows a distinctive O-H stretch in the range of 3300 to 3400 cm-1, and a strong C-O stretch near 1000 cm-1 . The exact position of these peaks is dependent on the amount of hydrogen bonding in the compound .Chemical Reactions Analysis

Phenolic compounds like 3-Chloro-5-phenylphenol undergo various chemical reactions. In a mass spectrometer, phenols fragment in two characteristic ways: alpha cleavage and dehydration . Alpha cleavage refers to the breaking of the bond between the oxygen-bearing carbon atom and one of the neighboring carbons .Physical And Chemical Properties Analysis

3-Chloro-5-phenylphenol has a molecular weight of 204.65 g/mol. The physical properties of phenolic compounds include color, density, hardness, and melting and boiling points . The chemical properties of phenolic compounds like 3-Chloro-5-phenylphenol include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación

Chiral Stationary Phase in HPLC

A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions . This new stationary phase exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Synthesis of Bioactive Natural Products

Phenol derivatives, such as 3-Chloro-5-phenylphenol, have high potential as building blocks for the synthesis of bioactive natural products . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Production of Conducting Polymers

3-Chloro-5-phenylphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for the production of devices like organic light-emitting diodes (OLEDs), solar cells, and transistors .

Antioxidants

m-Aryloxy phenols, which can be synthesized from 3-Chloro-5-phenylphenol, have been found to have potential biological activities, including acting as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Ultraviolet Absorbers

m-Aryloxy phenols can also act as ultraviolet absorbers . They can be used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Flame Retardants

m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . They can be used as flame retardants, substances that are added to materials to prevent the start or slow the growth of fire .

Mecanismo De Acción

Target of Action

Phenolic compounds, in general, are known to interact with various cellular components, including proteins and lipids .

Mode of Action

It’s known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Phenolic compounds can influence various biochemical pathways, depending on their specific structures and the cells they interact with .

Pharmacokinetics

A related compound, 3-chloro-5-methylphenylcarbamate, has been studied for its use in high-performance liquid chromatography (hplc), suggesting that it may have interesting pharmacokinetic properties .

Result of Action

Phenolic compounds are known to have various biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-phenylphenol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can all affect the activity and stability of phenolic compounds .

Safety and Hazards

Direcciones Futuras

Recent advances in the synthesis and applications of m-aryloxy phenols, which include 3-Chloro-5-phenylphenol, have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . These compounds have potential biological activities, including anti-tumor and anti-inflammatory effects . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Propiedades

IUPAC Name |

3-chloro-5-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJLLJXVEWGKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503187 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75895-54-4 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)

![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)

![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)